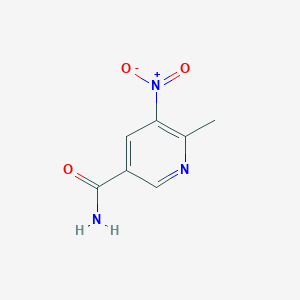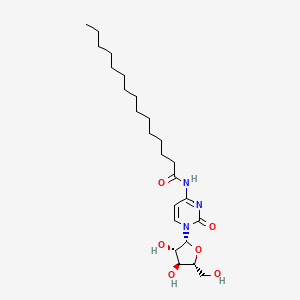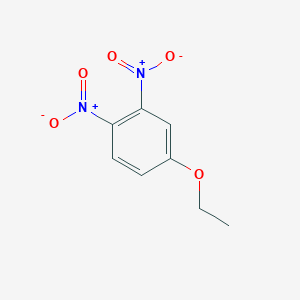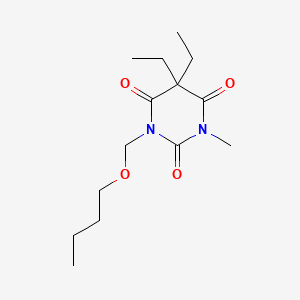
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- is a heterocyclic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with butoxymethyl, diethyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- typically involves multi-step reactions. One common method includes the Claisen-Schmidt condensation to form a chalcone derivative, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of triethylamine as a catalyst and ammonium chloride to facilitate the cyclocondensation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the positions of the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential therapeutic properties, including antihypertensive, anti-HIV, and antitumor activities.
Material Science: The compound’s unique structure makes it a candidate for studying supramolecular chemistry and hydrogen bonding.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, contributing to the development of novel materials and drugs.
Wirkmechanismus
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel modulator, influencing cellular processes by binding to calcium channels and altering their function . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylbarbituric Acid: Shares a similar pyrimidine core structure and is used in similar synthetic applications.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have a triazine ring and exhibit similar chemical reactivity and applications in material science.
Uniqueness
Its butoxymethyl, diethyl, and methyl groups provide distinct steric and electronic effects, making it a valuable compound for targeted research and development .
Eigenschaften
CAS-Nummer |
50884-86-1 |
|---|---|
Molekularformel |
C14H24N2O4 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
1-(butoxymethyl)-5,5-diethyl-3-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H24N2O4/c1-5-8-9-20-10-16-12(18)14(6-2,7-3)11(17)15(4)13(16)19/h5-10H2,1-4H3 |
InChI-Schlüssel |
RJEBPDNBRDCCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCN1C(=O)C(C(=O)N(C1=O)C)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


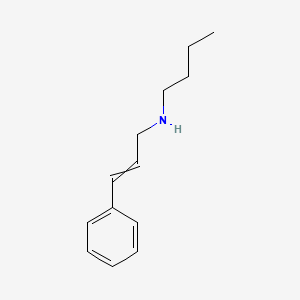
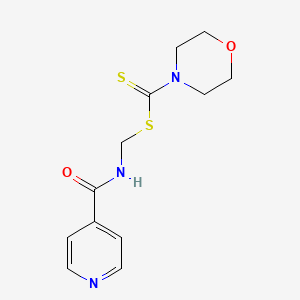

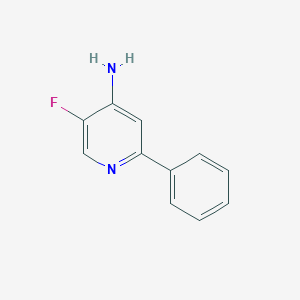
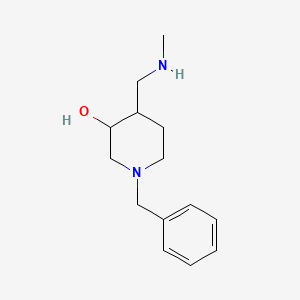
![3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963202.png)
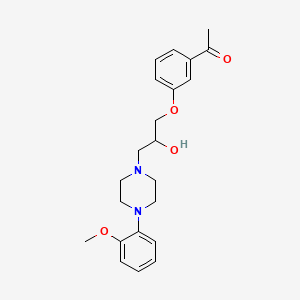
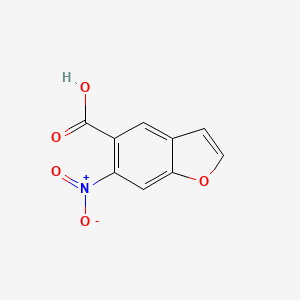
![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)

